Flunarizine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

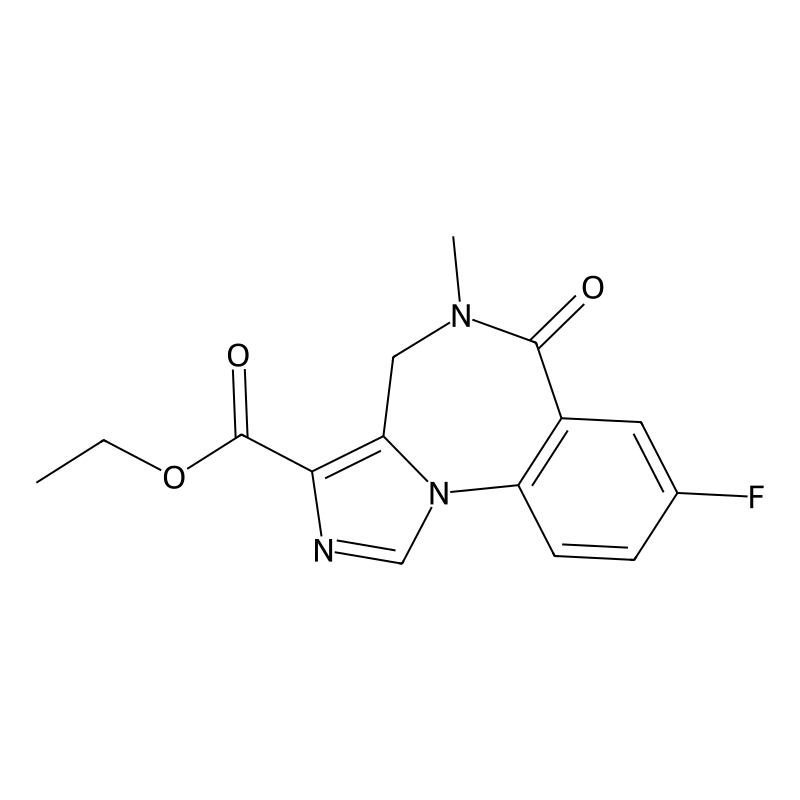

Flunarizine is a selective calcium antagonist, primarily used in the prophylaxis of migraines, treatment of occlusive peripheral vascular disease, and management of vertigo. It was discovered in 1968 by Janssen Pharmaceutica and is marketed under various brand names, including Sibelium. The chemical structure of flunarizine is characterized by its diphenylmethylpiperazine derivative framework, which contributes to its pharmacological properties. Its molecular formula is , with a molar mass of approximately 404.505 g/mol .

Flunarizine functions primarily as a calcium entry blocker. It inhibits the influx of extracellular calcium through voltage-dependent calcium channels, thereby reducing intracellular calcium levels. This action leads to vasodilation and decreased contractility in smooth muscle cells, particularly in the coronary and systemic arteries . The drug also exhibits moderate binding affinity to various receptors, including histamine H1 and dopamine D2 receptors, which contributes to its multifaceted pharmacological effects .

Flunarizine's biological activity encompasses several mechanisms:

- Calcium Channel Blocking: It selectively inhibits calcium entry into cells, preventing excessive contraction of vascular smooth muscle and protecting against calcium overload .

- Antihistaminic Effects: By blocking histamine H1 receptors, flunarizine can mitigate allergic reactions and related symptoms.

- Neuroprotective Properties: Flunarizine has shown promise in protecting neuronal cells from hypoxia-induced damage, which is significant for its efficacy in migraine management .

Flunarizine can be synthesized through various methods involving the reaction of piperazine with bis(4-fluorophenyl)methyl and cinnamyl derivatives. The synthesis generally involves:

- Formation of the Piperazine Ring: The initial step involves creating the piperazine structure.

- Substitution Reactions: Subsequent reactions introduce the bis(4-fluorophenyl)methyl and cinnamyl groups onto the piperazine core.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain flunarizine in its hydrochloride form .

Flunarizine is primarily used for:

- Migraine Prophylaxis: Reduces the frequency and severity of migraine attacks.

- Vestibular Disorders: Effective in treating vertigo from both central and peripheral origins.

- Peripheral Vascular Disease: Helps improve blood flow in conditions like Raynaud's phenomenon.

- Neurological Conditions: Investigated for potential benefits in conditions such as spinal muscular atrophy and dystonia-parkinsonism .

Flunarizine exhibits significant interactions with other medications:

- Increased Sedation: Co-administration with sedatives or alcohol can enhance sedative effects.

- Antihypertensives: May potentiate the effects of antihypertensive drugs due to its vasodilatory properties.

- Extrapyramidal Symptoms: Caution is advised when used alongside drugs that may cause extrapyramidal side effects, such as phenothiazines .

Flunarizine shares similarities with several other compounds, particularly those that act as calcium channel blockers or antihistamines. Here are some notable comparisons:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Cinnarizine | Diphenylmethylpiperazine derivative | Motion sickness | Older compound with similar action but less selective |

| Hydroxyzine | Piperazine derivative | Anxiety, allergies | More potent antihistamine effects |

| Verapamil | Phenylalkylamine | Hypertension | Primarily a cardiovascular agent |

| Diltiazem | Benzothiazepine | Angina | Dual action as a calcium channel blocker and antiarrhythmic |

Flunarizine's unique profile lies in its selective calcium blocking mechanism combined with significant antihistaminic activity, making it particularly effective for migraine prophylaxis while minimizing cardiovascular side effects compared to traditional calcium channel blockers like verapamil and diltiazem .

Flunarizine, chemically known as 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine, is a calcium channel blocker with a molecular formula of C26H26F2N2 and a molecular weight of 404.49 [5]. The synthesis of flunarizine involves several strategic routes, each with distinct reaction mechanisms and intermediate formations [1].

One of the most common synthetic pathways begins with bis(4-fluorophenyl)methanone, which undergoes reduction with sodium borohydride in methanol at room temperature to yield bis-(4-fluorophenyl)-methanol [2]. This intermediate is then converted to 4,4′-(chloromethylene)-bis-(fluoro benzene) through reaction with hydrochloric acid under reflux conditions [2]. The resulting chloro compound serves as a key precursor for subsequent reactions without requiring further purification [2].

The Wittig reaction plays a crucial role in flunarizine synthesis, particularly in the formation of the cinnamyl moiety [1]. This reaction involves the nucleophilic addition of a phosphorus ylide to a carbonyl compound, resulting in the formation of an alkene and triphenylphosphine oxide as a byproduct [24]. The mechanism proceeds through a four-membered oxaphosphetane intermediate that rapidly decomposes to yield the desired alkene product [18] [24].

Another synthetic approach involves the preparation of E/Z-1-benzhydryl-4-cinnamylpiperazine derivatives through Wittig condensation [1]. In this method, benzyltriphenyl phosphonium chloride is added to a solution of 1-benzhydryl-4-(2-ethanal)piperazines in dichloromethane under nitrogen atmosphere [1]. The mixture is cooled to 5°C, and potassium tert-butoxide is added under stirring, followed by quenching with water and extraction of the organic layer [1].

A more direct synthesis route has been reported using a reductive amination approach [26]. This single-step synthesis of flunarizine involves the reaction of a carbonyl compound with an amine in the presence of a nickel catalyst, offering significant advantages over traditional multi-step processes that require toxic alkylating agents [26].

The table below summarizes the key synthetic routes for flunarizine production:

| Synthetic Route | Key Intermediates | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Reduction-Chlorination-Amination | Bis-(4-fluorophenyl)-methanol, 4,4′-(chloromethylene)-bis-(fluoro benzene) | NaBH4/MeOH, HCl/reflux | 69.4-70 |

| Wittig Condensation | Benzyltriphenyl phosphonium chloride, 1-benzhydryl-4-(2-ethanal)piperazines | t-BuOK/DCM, 5°C, N2 | 9.3-98 |

| Reductive Amination | Benzophenone derivatives, piperazine compounds | Ni catalyst | 81-90 |

Optimization of Cinnamylpiperazine Intermediate Preparation

The cinnamylpiperazine intermediate represents a critical component in flunarizine synthesis, and its efficient preparation significantly impacts the overall yield and quality of the final product . Optimization of this intermediate's synthesis has been the focus of numerous research efforts aimed at improving reaction efficiency and stereoselectivity [16].

Traditional methods for preparing cinnamylpiperazine involve the reaction of piperazine with cinnamyl bromide or chloride . However, these approaches often suffer from low yields and poor stereoselectivity [16]. Recent advancements have focused on developing more efficient synthetic routes with improved stereochemical control [16].

One optimized approach involves the reaction of 2-methylpiperazine or 2,6-dimethylpiperazine with cinnamyl chloride in an inert organic solvent [27]. The cinnamylpiperazine intermediate is then separated from the reaction mixture by extraction with acidified water [27]. This method has demonstrated improved yields and reduced formation of unwanted byproducts [27].

Researchers have also explored the use of catalytic systems to enhance the preparation of cinnamylpiperazine intermediates [11]. A combinatorial metabolic engineering strategy has been developed for the biosynthesis of cinnamylamine using cinnamic acid as the precursor [11]. This approach achieved a yield of 523.15 mg/L after optimization of the synthesis pathway and culture conditions [11].

The stereoselectivity of cinnamylpiperazine synthesis has been improved through the development of novel stereoselective methods [16]. Starting from benzophenones, a six-step process involving Wittig condensation of appropriate benzyltriphenyl phosphonium halides with various 1-benzhydryl-4-(2-ethanal)piperazines, followed by column purification over silica gel, has afforded pure Z-1-benzhydryl-4-cinnamylpiperazines [16].

Optimization efforts have also focused on the reaction conditions, including temperature, solvent selection, and catalyst loading [11]. For instance, the use of sodium cinnamate instead of cinnamic acid as a precursor has been found to be more favorable for the biosynthesis of cinnamylamine [11]. Additionally, optimizing the concentrations of amino donors and cofactors has led to significant improvements in yield [11].

Industrial-Scale Synthesis Challenges and Yield Maximization

Scaling up flunarizine synthesis from laboratory to industrial production presents numerous challenges that must be addressed to ensure economic viability and consistent product quality [12]. These challenges include maintaining reaction efficiency, managing heat transfer, ensuring proper mixing, and controlling impurity formation [12].

One significant challenge in industrial-scale flunarizine production is the management of the Wittig reaction, which is commonly employed in the synthesis process [29]. While this reaction is effective at laboratory scale, its application in industrial settings is complicated by the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product [29]. Additionally, the reaction requires anhydrous conditions and careful temperature control, which becomes increasingly challenging as batch sizes increase [29].

The preparation of cinnamylpiperazine intermediate at industrial scale also presents challenges related to the handling of reactive halides and the control of stereoselectivity [3]. Industrial processes have been developed using similar reaction conditions as in laboratory settings, but with optimizations for higher yields and purity . These processes often involve advanced purification techniques such as recrystallization and chromatography .

Yield maximization strategies for industrial-scale flunarizine production include the optimization of reaction parameters, the use of continuous flow processes, and the implementation of in-process controls [12]. For instance, the flunarizine hydrochloride tablet preparation method has been optimized to improve yield and product quality [7]. Additionally, the use of deep eutectic systems has been explored as a means to promote greener processes in pharmaceutical synthesis, including flunarizine production [14].

The table below outlines key challenges and corresponding strategies for yield maximization in industrial-scale flunarizine synthesis:

| Challenge | Yield Maximization Strategy | Impact on Production |

|---|---|---|

| Heat transfer in large reactors | Implementation of efficient cooling systems and controlled addition rates | Prevents side reactions and improves yield |

| Byproduct separation | Development of optimized purification protocols | Enhances product purity and recovery |

| Stereoselectivity control | Use of specialized catalysts and reaction conditions | Improves isomeric purity and reduces waste |

| Raw material costs | Diversification of raw material sources and strategic partnerships | Mitigates supply chain risks and reduces costs |

| Environmental impact | Implementation of green chemistry principles and waste reduction measures | Enhances sustainability and regulatory compliance |

Industrial manufacturers have also focused on supply chain resilience by diversifying raw material sources and investing in regional manufacturing hubs to mitigate geopolitical risks [12]. Strategic partnerships between pharmaceutical companies and suppliers have streamlined distribution, reduced costs, and expanded access to key intermediates [12].

Purification Techniques and Impurity Profiling

The purification of flunarizine and the characterization of its impurity profile are critical aspects of ensuring product quality and meeting regulatory requirements [13]. Various purification techniques have been developed to isolate flunarizine from reaction mixtures and remove impurities that may affect its efficacy or stability [17].

Liquid-liquid extraction under acidic conditions has been employed to extract flunarizine from reaction mixtures, achieving a mean extraction recovery of 98.85% without compromising the sensitivity of the method [8]. This technique involves the use of organic solvents to separate flunarizine from water-soluble impurities, followed by back-extraction into an acidic aqueous phase [8].

Chromatographic methods play a crucial role in flunarizine purification and impurity profiling [13]. A rapid selective method for the analysis of flunarizine and its associated impurities has been developed using a Thermo Scientific Hypersil Gold C18 column with a gradient mobile phase of acetonitrile-ammonium acetate-tetrabutylammoniumhydrogen sulfate buffer [13]. This method allows for the separation and quantification of flunarizine and its impurities with high precision and accuracy [13].

High-performance liquid chromatography (HPLC) with ultraviolet detection at 230 nm has been validated for flunarizine analysis according to International Conference on Harmonisation (ICH) guidelines [17]. This method has demonstrated linearity, accuracy, precision, and specificity for flunarizine quantification and impurity profiling [17]. Naturally aged samples have also been tested to determine sample stability and establish a profile of sample and impurity breakdown [17].

For industrial-scale purification, recrystallization techniques are commonly employed to obtain high-purity flunarizine [3]. The process typically involves dissolving the crude product in a suitable solvent, followed by controlled crystallization to separate flunarizine from impurities [3]. Multiple recrystallization steps may be required to achieve the desired purity level [3].

Impurity profiling of flunarizine is essential for quality control and regulatory compliance [13]. Common impurities in flunarizine preparations include unreacted starting materials, reaction byproducts, and degradation products [13]. These impurities must be identified, characterized, and controlled to ensure product safety and efficacy [13].

The table below summarizes key purification techniques and their applications in flunarizine production:

| Purification Technique | Application | Advantages | Limitations |

|---|---|---|---|

| Liquid-liquid extraction | Initial separation from reaction mixture | High recovery, scalable | Solvent consumption, emulsion formation |

| Column chromatography | Intermediate purification | High resolution, versatile | Time-consuming, solvent-intensive |

| HPLC | Analytical and preparative purification | Precise, high resolution | Equipment cost, limited scale |

| Recrystallization | Final purification | Scalable, cost-effective | Multiple steps may be required |

| Filtration | Removal of insoluble impurities | Simple, efficient | Limited selectivity |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

5.78 (LogP)

Melting Point

UNII

Related CAS

Drug Indication

Mechanism of Action

Other CAS

40218-96-0

Absorption Distribution and Excretion

Metabolism Metabolites

Flunarizine has known human metabolites that include p-Hydroxyflunarizine, 1-[bis(4-fluorophenyl)methyl]piperazine, and bis(4-fluorophenyl)methanone.

Wikipedia

Triethylaluminium